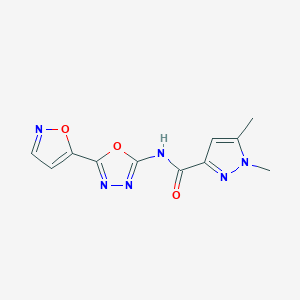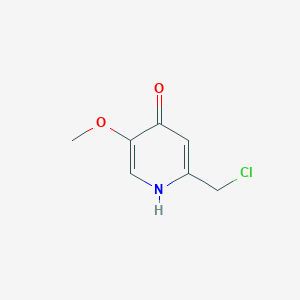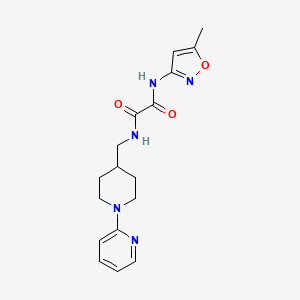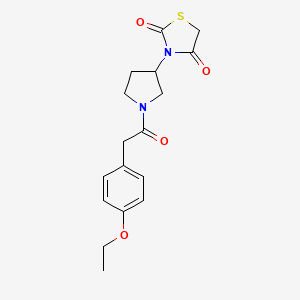
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. Isoxazole, a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions, is a part of this compound . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving several rings and functional groups . The isoxazole ring is a key part of the structure .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and depend on the specific groups attached to the isoxazole ring . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure . For example, the compound’s solubility, density, and boiling point would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives exhibit a wide range of biological activities due to their unique structural framework, incorporating elements of isoxazole, oxadiazole, and pyrazole moieties. These compounds have been synthesized through various chemical reactions, showcasing their versatility in drug design and development. For instance, substituted carboxylic acid hydrazides reacted with ethenetetracarbonitril to form diacylhydrazines and amino-pyrazole-tricarbonitriles, evaluated for antidepressant and anticonvulsant activities. Certain derivatives displayed significant antidepressant activity, comparable to imipramine, and protective effects against seizures induced by PTZ in mice (Abdel‐Aziz, et al., 2009).
Antimycobacterial Properties
Research into the antimycobacterial properties of these compounds has shown promising results. Derivatives such as 4-[(5-[(4-fluorophenylamino]-1,3,4-oxadiazol-2-yl)methylamino]-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one demonstrated significant activity against Mycobacterium tuberculosis H(37)Rv and isoniazid-resistant M. tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment without cytotoxicity (Ahsan, et al., 2012).
Chemoselective Nucleophilic Chemistry
The synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, followed by oxidation to 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides, illustrates the chemoselective nucleophilic chemistry of these compounds. This process enables differential derivatization of carbomethoxy groups to carboxamides, highlighting the synthetic flexibility and potential for creating diverse derivatives with specific biological activities (Yu, et al., 2009).
Antitubercular Potential
The discovery of novel antitubercular analogues such as 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one highlights the antitubercular potential of these compounds. Among the synthesized compounds, specific derivatives were found to be highly active against M. tuberculosis, indicating their promise as future antitubercular agents (Ahsan, et al., 2012).
Wirkmechanismus
Target of Action
It is known that isoxazole derivatives exhibit a wide range of biological activities and therapeutic potential . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activity . The lone pair on the nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles.
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c1-6-5-7(16-17(6)2)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAWUIFEIXZACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)


![Hydrazine, [(3,3-difluorocyclobutyl)methyl]-, hydrochloride (1:2)](/img/structure/B2886298.png)

![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)


![4-Cyclobutoxythieno[3,2-d]pyrimidine](/img/structure/B2886310.png)
![1-(1,3-benzodioxol-5-yl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2886312.png)

